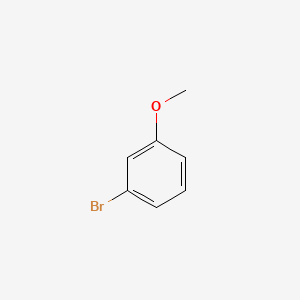
3-Bromoanisole
Cat. No. B1666278
Key on ui cas rn:
2398-37-0
M. Wt: 187.03 g/mol
InChI Key: PLDWAJLZAAHOGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04447660
Procedure details


2.9 mmol of parabromo-anisole and 15 cm3 of 1.7 M HF--SbF5 superacid are contacted for 55 hours at ambient temperature in a poly(tetrafluoroethylene) container. Chromatographic analysis of the reaction products shows that a mixture of meta-bromo-phenol (25%) and meta-bromoanisole (40%) is formed, in a 65% yield.

Name
poly(tetrafluoroethylene)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Name
Yield
40%
Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][CH:3]=1.[Br:10]C1C=C(O)C=CC=1>>[Br:10][C:3]1[CH:4]=[C:5]([O:8][CH3:9])[CH:6]=[CH:7][CH:2]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.9 mmol
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C(C=C1)OC
|
|
Name
|
poly(tetrafluoroethylene)
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(F)(F)[*:1])(F)[*:2]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C(C=CC1)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C=C(C=CC1)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 40% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
